Cas no 1806263-58-0 (4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid)

4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid
-
- インチ: 1S/C9H4F7NO3/c10-6-3(8(11,12)13)2-17-4(1-5(18)19)7(6)20-9(14,15)16/h2H,1H2,(H,18,19)
- InChIKey: IDQTWYOMLDWQGW-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=CN=C(CC(=O)O)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 356
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099168-1g |
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid |
1806263-58-0 | 97% | 1g |
$1,579.40 | 2022-03-31 |
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acidに関する追加情報
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic Acid: A Comprehensive Overview
4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid, identified by the CAS number 1806263-58-0, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluorine, trifluoromethoxy, and trifluoromethyl groups, along with an acetic acid moiety. These substituents contribute to its distinctive chemical properties, making it a valuable compound in modern chemical research and development.
The synthesis of 4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored alternative routes to optimize the synthesis process, reducing costs and minimizing environmental impact.
The compound's structure plays a pivotal role in its biological activity. The presence of multiple fluorinated groups enhances its lipophilicity and stability, making it an ideal candidate for drug design. Recent studies have demonstrated its potential as a lead compound in the development of novel antibiotics and anticancer agents. For instance, investigations into its interaction with bacterial enzymes have revealed promising results, suggesting its potential as an antimicrobial agent.
In the agricultural sector, 4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid has shown remarkable efficacy as a herbicide. Its ability to inhibit specific plant enzymes responsible for growth regulation makes it a valuable tool in crop protection. Field trials conducted in various regions have confirmed its effectiveness against a wide range of weeds without adverse effects on crops.
The environmental impact of this compound has also been a subject of extensive research. Studies have focused on its biodegradation pathways and persistence in different ecosystems. Results indicate that under controlled conditions, the compound undergoes rapid degradation, reducing the risk of long-term environmental contamination.
From a pharmacological perspective, the compound exhibits selective binding affinity towards various receptors and enzymes, making it a promising candidate for targeted drug delivery systems. Recent breakthroughs in nanotechnology have enabled the encapsulation of this compound within biocompatible carriers, enhancing its bioavailability and reducing systemic toxicity.
In conclusion, 4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1806263-58-0) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure, coupled with advancements in synthetic and analytical techniques, continues to unlock new possibilities for its utilization in innovative products and therapies.
1806263-58-0 (4-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetic acid) 関連製品
- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)
- 760-30-5(2-sulfanylacetohydrazide)
- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 61430-04-4(h-ala-ala-pro-oh)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)



